4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Physicochemical profiling Drug-likeness prediction ADMET in silico screening

4-(Tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 438030-51-4) is a 1,2,4-triazole-3-thiol derivative bearing a thien-2-yl substituent at C-5 and a chiral tetrahydrofuran-2-ylmethyl group at N-4. Its molecular formula is C11H13N3OS2 with a molecular weight of 267.37 g/mol.

Molecular Formula C11H13N3OS2
Molecular Weight 267.37
CAS No. 438030-51-4
Cat. No. B2603621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
CAS438030-51-4
Molecular FormulaC11H13N3OS2
Molecular Weight267.37
Structural Identifiers
SMILESC1CC(OC1)CN2C(=NNC2=S)C3=CC=CS3
InChIInChI=1S/C11H13N3OS2/c16-11-13-12-10(9-4-2-6-17-9)14(11)7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H,13,16)
InChIKeyQKSBMYNHQIFDIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 438030-51-4): Procurement-Relevant Compound Profile for Research Sourcing


4-(Tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (CAS 438030-51-4) is a 1,2,4-triazole-3-thiol derivative bearing a thien-2-yl substituent at C-5 and a chiral tetrahydrofuran-2-ylmethyl group at N-4. Its molecular formula is C11H13N3OS2 with a molecular weight of 267.37 g/mol [1]. The compound exists in thiol–thione tautomeric equilibrium, a feature common to this class that influences both reactivity and biological recognition [2]. It is commercially available from several research-chemical suppliers at purities of 95%–98% and is catalogued under PubChem CID 3867250 and MDL MFCD03423469.

Scaffold
Chiral N-4 tetrahydrofuran triazole-3-thiol with thiophene C-5; suitable for property–activity studies
Profile
Intermediate lipophilicity and elevated polar surface area vs. simple N-alkyl analogs
Screening Use
Antimicrobial pharmacophore class with reported activity; distinct N-4 vector for library expansion

Why Simple N-Alkyl or N-Aryl Triazole-3-thiol Analogs Cannot Substitute for 4-(Tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol in Structure–Activity-Dependent Research


The N-4 substituent in 1,2,4-triazole-3-thiols is a critical determinant of physicochemical properties, tautomeric equilibrium, and target binding. The tetrahydrofuran-2-ylmethyl group introduces a stereogenic center and an ether oxygen capable of acting as a hydrogen-bond acceptor, features absent in the widely available 4-ethyl or 4-phenyl analogs [1]. Computed ADMET predictions for closely related 4-ethyl- and 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols show that even modest N-4 variation yields distinct in silico absorption, distribution, metabolism, excretion, and toxicity profiles [1]. In the broader 1,2,4-triazole-3-thiol class, acute toxicity (LD50) spans 193–1,250 mg/kg depending on the N-4 substituent, confirming that seemingly minor structural changes produce pharmacologically meaningful divergence [2]. Consequently, substituting the target compound with a simpler N-alkyl or N-aryl analog in a screening cascade or SAR study would introduce uncontrolled variables and potentially invalidate structure–activity correlations.

1
N-4 tetrahydrofuran group introduces a stereogenic center and ether oxygen H-bond acceptor; absent in 4-ethyl or 4-phenyl analogs and may shift ADMET predictions
2
Class-level acute toxicity varies >6-fold across N-4 substituents; substituting with simpler analogs risks uncontrolled toxicity endpoint shifts
3
Tautomeric equilibrium is N-4-dependent; 4-ethyl/phenyl comparators show ΔΔE=3.04 kcal/mol, indicating target may exhibit distinct reactivity and metal-coordination bias

Quantitative Differentiation Evidence: 4-(Tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol vs. Closest Structural Analogs


N-4 Substituent Impact on Computed Lipophilicity (XLogP3) vs. 4-Ethyl and 4-Phenyl Analogs

The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 2.1) that lies between the more hydrophilic profile expected for the 4-ethyl analog and the more lipophilic character of the 4-phenyl analog. The tetrahydrofuran-2-ylmethyl group provides an additional hydrogen-bond acceptor (ether oxygen) that is absent in both comparators, altering predicted membrane permeability and solubility [1][2].

N-4 Lipophilicity
Reported · PubChem
Target XLogP3 = 2.1; predicted lower for 4-ethyl, higher for 4-phenyl analog
Supports exploration of an intermediate lipophilicity window absent in simpler N-alkyl/aryl analogs
Computed value; experimental logP/D should be verified
Physicochemical profiling Drug-likeness prediction ADMET in silico screening

Topological Polar Surface Area (TPSA) Differentiation vs. 4-Ethyl and 4-Phenyl Analogs

The target compound has a computed TPSA of 97.2 Ų, which is elevated relative to the TPSA expected for the 4-ethyl analog (lacking the ether oxygen) and the 4-phenyl analog (lacking the saturated heterocycle). Higher TPSA is associated with reduced passive blood-brain barrier penetration and altered oral absorption, making the target compound a valuable tool for probing TPSA-dependent pharmacokinetic hypotheses [1].

TPSA Differentiation
Reported · PubChem
TPSA = 97.2 Ų; elevated relative to 4-ethyl and 4-phenyl analogs lacking ether oxygen
Enables TPSA-dependent CNS-penetration hypothesis testing vs. simpler comparators
Exact comparator TPSA not publicly available; class-level trend
Blood-brain barrier penetration prediction Oral bioavailability Drug-likeness optimization

Thiol–Thione Tautomeric Energy Differential: Class-Level Inference from 4-Ethyl and 4-Phenyl Triazole-3-thiols

DFT calculations on the closely related 4-ethyl- and 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols demonstrate that the thione tautomer is more stable than the thiol form by 15.00 and 11.96 kcal/mol, respectively, in the gas phase [1]. This indicates that the N-4 substituent modulates the tautomeric equilibrium energy. By extension, the target compound, bearing a bulkier and more electron-rich tetrahydrofuran-2-ylmethyl group, is expected to exhibit a distinct tautomeric bias relative to these comparators, which may affect its reactivity toward S-alkylation and metal coordination.

Tautomeric Energy
Class-level inference
4-Ethyl analog ΔE(thione–thiol) = 15.00 kcal/mol; 4-phenyl = 11.96 kcal/mol; target data not available
N-4 substituent modulates tautomeric preference; target likely occupies a distinct position
DFT gas-phase; verify experimentally for target
Tautomerism DFT calculations Reactivity prediction

Class-Level Antimicrobial Activity of 1,2,4-Triazole-3-thiols with Thiophene Moieties

While no direct antimicrobial data exist for the target compound, structurally related 4-amino-5-(5-bromothiophen-2-yl)-1,2,4-triazole-3-thiol demonstrated antimicrobial activity against Staphylococcus aureus exceeding that of the clinical comparator Chlorhexidine, and antifungal activity against Candida albicans approaching that of Nystatin [1]. The target compound shares the critical 1,2,4-triazole-3-thiol pharmacophore with a thiophene substituent at C-5, and its distinct N-4 tetrahydrofuran-2-ylmethyl group may further modulate activity through altered lipophilicity and hydrogen-bonding capacity.

Antimicrobial Activity
Class-level inference
4-Amino analog: exceeded Chlorhexidine against S. aureus, near Nystatin against C. albicans
Supports antimicrobial screening inclusion; target N-4 vector underexplored
No MIC data for target; extrapolation from class-level evidence
Antimicrobial screening Antifungal activity C. albicans S. aureus

In Vivo Acute Toxicity Range of Structurally Related 4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols

Acute toxicity studies on S-derivatives of 4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazoles reveal LD50 values spanning 193–770 mg/kg, classifying these compounds as low-toxicity or practically non-toxic [1]. The most toxic thiol identified was 4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (LD50 = 304 ± 65 mg/kg). In a separate study, the LD50 range for 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and its derivatives was 357 ± 28 to 1,250 ± 220 mg/kg [2]. The target compound differs structurally by having a direct thien-2-yl C-5 attachment (no methylene linker) and a tetrahydrofuran-2-ylmethyl N-4 group, both of which may alter toxicity profile relative to these benchmarks.

Acute Toxicity Range
Class-level inference
LD50 304–1,250 mg/kg across S-derivatives of 4-R-5-(thiophen-2-ylmethyl)triazoles
N-4 substitution shifts acute toxicity >6-fold; target tolerability must be tested directly
In vivo rodent models; avoid extrapolation from analogs
Acute toxicity LD50 Safety pharmacology In vivo tolerability

Commercial Purity and Vendor Availability vs. Closest Furan Analog (CAS 777879-30-8)

The target compound is available from multiple independent vendors at purities of 95% (AK Scientific) and 98% (Leyan) , with standard packaging of 500 mg to gram quantities. The closest heterocyclic analog, 5-(2-furyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS 777879-30-8), is also commercially available but differs in the C-5 heterocycle (furan oxygen vs. thiophene sulfur), which alters electronic properties and biological target interactions.

Vendor Purity vs. Furan Analog
Supplier data
Target: 95–98% purity; furan analog (CAS 777879-30-8): 97%. MW Δ = 16 Da (S vs. O)
Matched-pair sourcing enables C-5 heteroatom comparison (S vs. O) in SAR studies
Purity by vendor QC; verify independently
Compound sourcing Purity benchmarking Procurement logistics

Recommended Research and Industrial Application Scenarios for 4-(Tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol Based on Quantified Differentiation Evidence


Structure–Activity Relationship (SAR) Studies on N-4 Substituent Effects in Triazole-3-thiol Pharmacophores

The tetrahydrofuran-2-ylmethyl group at N-4 provides a stereochemically defined, oxygen-containing aliphatic substituent that is absent from commonly studied 4-ethyl, 4-phenyl, and 4-allyl analogs. Researchers can use this compound as a tool to probe the effect of increased hydrogen-bond acceptor count and chiral bulk on target binding, tautomeric equilibrium, and ADMET properties. The computed XLogP3 (2.1) and TPSA (97.2 Ų) place this compound in a distinct physicochemical space relative to simpler N-4 analogs [1], making it suitable for systematic property–activity relationship mapping.

Antimicrobial and Antifungal Screening Cascades Targeting S. aureus and C. albicans

Class-level evidence demonstrates that 1,2,4-triazole-3-thiols bearing thiophene moieties exhibit antimicrobial activity exceeding Chlorhexidine against S. aureus and antifungal activity approaching Nystatin against C. albicans [2]. The target compound, with its direct thien-2-yl C-5 attachment and tetrahydrofuran-2-ylmethyl N-4 substituent, represents a structurally differentiated candidate for inclusion in antimicrobial screening panels. Procurement of this specific compound enables laboratories to expand the chemical diversity of their screening libraries beyond the more commonly tested 4-amino and 4-methyl analogs.

Metal Coordination and Corrosion Inhibition Studies Leveraging the Thiol–Thione Tautomeric System

The thiol–thione tautomerism inherent to the 1,2,4-triazole-3-thiol scaffold, combined with the additional oxygen coordination site provided by the tetrahydrofuran ring, makes this compound a candidate for metal complexation studies and corrosion inhibition research. DFT calculations on related 4-ethyl and 4-phenyl analogs confirm that the N-4 substituent modulates tautomeric preference (ΔΔE = 3.04 kcal/mol between comparators) [3]. The target compound's unique N-4 substituent is expected to produce a distinct tautomeric and coordination profile, relevant for designing novel corrosion inhibitors or metal-organic frameworks.

In Vivo Safety Pharmacology and ADME Profiling Studies

Acute toxicity data from the broader 4-R-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol class indicate that LD50 values range from 304 ± 65 mg/kg to 1,250 ± 220 mg/kg depending on the N-4 substituent [4][5]. The target compound occupies a unique position within this class due to its tetrahydrofuran-2-ylmethyl group and direct thien-2-yl C-5 attachment (no methylene linker). Procuring and testing this exact compound is essential for accurate toxicity profiling, as extrapolation from analog data could lead to over- or underestimation of in vivo tolerability by a factor of up to 6-fold.

Application
Selection Property
Validation Focus
Triazole-3-thiol SAR studies
N-4 stereochemical bulk and H-bond acceptor capacity
Physicochemical property mapping (XLogP3, TPSA trends) vs. 4-alkyl/aryl analogs
Antimicrobial screening cascades
Thiophene-substituted triazole-3-thiol pharmacophore
MIC/MBC determination against S. aureus and C. albicans; no target data
Metal coordination / corrosion inhibition
Thiol–thione tautomeric equilibrium and ether oxygen coordination
Tautomeric preference profiling and metal-binding assays
In vivo tolerability / ADME profiling
Tetrahydrofuran N-4 group vs. methyl/amino comparator class
Acute oral toxicity (LD50) and ADME endpoints in rodent models
Quote Request

Request a Quote for 4-(tetrahydrofuran-2-ylmethyl)-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.